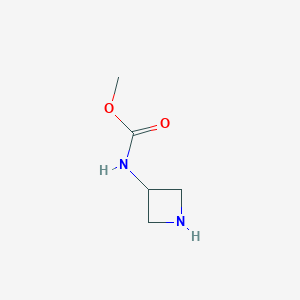

methyl N-(azetidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(azetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-9-5(8)7-4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAVTPNFFSXYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl N Azetidin 3 Yl Carbamate and Its Direct Precursors

Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of methyl N-(azetidin-3-yl)carbamate. Various methodologies have been developed to access this critical heterocyclic scaffold.

Preparation of Azetidin-3-one (B1332698) Intermediates

Azetidin-3-one serves as a versatile intermediate that can be readily converted to 3-aminoazetidine, the direct precursor to the target carbamate (B1207046). One common approach to azetidin-3-one involves the cyclization of α,α'-dihaloketones with primary amines. Another strategy is the photochemical Yang cyclization, an intramolecular process involving the irradiation of appropriate aminoketones to form azetidinols, which can then be oxidized to the desired azetidin-3-one. acs.org The reduction of β-lactams (azetidin-2-ones) also provides a reliable route to the azetidine ring system. acs.org

Ring-Forming Reactions for 3-Substituted Azetidines

Direct formation of 3-substituted azetidines offers a more convergent approach to the target molecule. Several modern synthetic methods have proven effective in this regard.

Intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of N-heterocycles. sioc-journal.cnresearchgate.netrsc.org This method allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond, providing an atom-economical route to azetidines. sioc-journal.cnresearchgate.netrsc.org The use of directing groups can facilitate this transformation with high regioselectivity and stereoselectivity. sioc-journal.cn For instance, palladium-catalyzed intramolecular amination of picolinamide-protected amines has been successfully employed to synthesize azetidine compounds. organic-chemistry.org These reactions often proceed through a metallacyclic intermediate, enabling the formation of the strained four-membered ring. sioc-journal.cn An intermolecular version of this reaction has also been developed for the synthesis of substituted azetidines from alkyl bromide derivatives. nih.gov

[2+2] photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a direct and atom-economical method for constructing the azetidine ring. researchgate.netrsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.org Recent advancements have utilized visible-light-mediated energy transfer catalysis, making the process milder and more versatile. nih.govspringernature.comchemrxiv.org For example, the use of an iridium photocatalyst allows for the [2+2] cycloaddition of oximes with alkenes to generate highly functionalized azetidines. nih.govchemrxiv.org These methods are often characterized by their operational simplicity and broad substrate scope. nih.govspringernature.com

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A variation of this reaction, the Kulinkovich-Szymoniak reaction, allows for the formation of cyclopropylamines from nitriles. youtube.com More relevant to azetidine synthesis is the Ti(IV)-mediated cycloisomerization of oxime ethers, which proceeds through a proposed Kulinkovich-type mechanism to form spirocyclic NH-azetidines. researchgate.net This method involves the formation of a titanacyclopropane intermediate that acts as a 1,2-dianion equivalent. researchgate.net

Formation of the Carbamate Moiety

Once the 3-aminoazetidine precursor is obtained, the final step is the formation of the methyl carbamate. This is typically achieved by reacting the secondary amine of the azetidine ring with a suitable carbamoylating agent. A common and efficient method involves the reaction of 3-aminoazetidine with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, other carbamate protecting groups, such as tert-butyl (Boc) or benzyl (B1604629) (Cbz), can be introduced and subsequently converted to the methyl carbamate if desired. nih.govacs.orgacs.org For example, a Boc-protected azetidine can be deprotected under acidic conditions and then reacted with methyl chloroformate.

Below is a table summarizing the key synthetic strategies discussed:

| Method | Description | Key Features | Reference(s) |

| Intramolecular C(sp³)–H Amination | Direct formation of a C-N bond via activation of a C-H bond. | Atom-economical, high regioselectivity with directing groups. | sioc-journal.cnresearchgate.netrsc.orgorganic-chemistry.org |

| [2+2] Photocycloaddition | Photochemical cycloaddition of an imine and an alkene. | Direct, atom-economical, mild conditions with visible light. | researchgate.netrsc.orgnih.govspringernature.comchemrxiv.org |

| Kulinkovich-Type Coupling | Ti(IV)-mediated cycloisomerization of oxime ethers. | Forms spirocyclic NH-azetidines via a titanacyclopropane intermediate. | researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com |

| Carbamate Formation | Reaction of 3-aminoazetidine with methyl chloroformate. | Standard and efficient method for introducing the carbamate. | General Knowledge |

Nucleophilic Addition to Isocyanates

A fundamental route to carbamates involves the nucleophilic addition of an alcohol to an isocyanate intermediate. vaia.com In the context of this compound, this strategy would typically involve the generation of an azetidin-3-yl isocyanate precursor, which is subsequently trapped by methanol (B129727).

The isocyanate intermediate can be prepared through several methods, with the Curtius rearrangement being a prominent example. This rearrangement involves the thermal decomposition of an acyl azide (B81097), which is often generated from a corresponding carboxylic acid derivative. nih.govorganic-chemistry.org For instance, azetidine-3-carboxylic acid could be converted to its acyl azide, which upon heating, rearranges to azetidin-3-yl isocyanate. The in-situ reaction of this isocyanate with methanol would then yield the desired methyl carbamate. The synthesis is often performed as a one-pot procedure where the isocyanate is not isolated. organic-chemistry.org

Table 1: Illustrative Reaction Scheme via Isocyanate Intermediate

| Step | Reactant | Reagent | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | N-Protected Azetidine-3-carboxylic acid | e.g., Diphenylphosphoryl azide (DPPA) | N-Protected Azetidine-3-carbonyl azide | Formation of the acyl azide. |

| 2 | N-Protected Azetidine-3-carbonyl azide | Heat (Δ) | N-Protected Azetidin-3-yl isocyanate | Curtius rearrangement to form the isocyanate. |

| 3 | N-Protected Azetidin-3-yl isocyanate | Methanol (CH₃OH) | N-Protected this compound | Nucleophilic attack by methanol on the isocyanate. |

Reactions with Chloroformates (e.g., Methyl Chloroformate)

The direct reaction of an amine with a chloroformate is a widely used and efficient method for carbamate synthesis. nih.govresearchgate.net To synthesize this compound, azetidin-3-amine (B9764) is reacted with methyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of reaction conditions is critical when working with azetidines. The reaction of azetidines with chloroformates can sometimes lead to ring-opening products (γ-chloroamines) instead of the expected N-acylated product. researchgate.net This reactivity is influenced by the substitution pattern on the azetidine ring and the nature of the chloroformate. For the synthesis of this compound, careful control of the reaction temperature and the choice of base can favor the desired carbamoylation of the exocyclic amine. Often, the more nucleophilic ring nitrogen is protected to ensure selective acylation of the 3-amino group (see section 2.3.1.2).

Table 2: General Reaction with Methyl Chloroformate

| Starting Material | Reagent | Base | Solvent | Product |

|---|

Utilizing Activated Carbamate Precursors (e.g., NHS Carbamates)

To circumvent the use of potentially hazardous reagents like phosgene (B1210022) derivatives or isocyanates, activated carbamate precursors are employed. N-Hydroxysuccinimidyl (NHS) carbamates are a notable class of such reagents. acs.orgnih.gov These compounds are synthesized by reacting an amine with N,N'-disuccinimidyl carbonate (DSC). nih.govacs.org The resulting NHS carbamate is an effective acylating agent that reacts cleanly with other amines to form a new carbamate linkage, releasing N-hydroxysuccinimide as a byproduct. researchgate.netresearchgate.net

In this methodology, an appropriate amine could be converted into its corresponding NHS-carbamate, which would then be used to carbamoylate azetidin-3-amine. Alternatively, and more directly for this specific target, a methyl-NHS-carbamate could be reacted with azetidin-3-amine. A general method involves reacting a primary or secondary amine with DSC in the presence of a base like N-methylmorpholine to generate the stable NHS carbamate, which can be purified and subsequently used. acs.org

Table 3: Synthesis via NHS-Carbamate Precursor | Step | Description | Reactants | Product | | :--- | :--- | :--- | :--- | | 1 | Activation | Methylamine, N,N'-Disuccinimidyl carbonate (DSC) | N-(methoxycarbonyl)oxysuccinimide | Preparation of the activated methyl carbamate precursor. | | 2 | Carbamoylation | N-(methoxycarbonyl)oxysuccinimide, 1-Boc-azetidin-3-amine | 1-Boc-methyl N-(azetidin-3-yl)carbamate | Transfer of the methoxycarbonyl group. |

Strategies for Incorporating the N-(azetidin-3-yl)carbamate Structure

The incorporation of the target moiety into larger, more complex molecules often relies on the strategic synthesis and subsequent functionalization of the azetidine ring system.

Sequential Functionalization of Azetidin-3-amines

A common and versatile approach involves the synthesis of a substituted azetidin-3-amine, which then serves as a scaffold for further modification. This sequential approach allows for precise control over the final structure.

The synthesis of azetidin-3-amine precursors is a key step. Various methods have been developed to introduce an amino group at the C3 position of the azetidine ring. chemrxiv.orgchemrxiv.org One effective method involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with an amine nucleophile. chemrxiv.org Another powerful strategy is the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) triflate (La(OTf)₃), which can furnish highly functionalized azetidines. frontiersin.orgnih.govnih.gov Palladium-catalyzed intramolecular C-H amination has also been reported for the synthesis of azetidines from appropriate amine precursors. organic-chemistry.org

Table 4: Selected Methods for Azetidin-3-amine Synthesis

| Method | Key Reactants | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Displacement | 1-Benzhydrylazetidin-3-yl methanesulfonate, Amine | Base (e.g., Et₂NEt) | Straightforward synthesis from a commercial starting material. | chemrxiv.org |

| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amine | La(OTf)₃ | High regioselectivity and tolerance for various functional groups. | frontiersin.orgnih.gov |

Azetidin-3-amine possesses two distinct nitrogen atoms: the secondary amine within the ring (endocyclic) and the primary amino group attached to the ring (exocyclic). Achieving selective functionalization at either nitrogen is crucial for synthetic design. This is typically accomplished through the use of orthogonal protecting groups. organic-chemistry.org

To selectively perform carbamoylation on the exocyclic amine, the ring nitrogen is usually protected first. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose, leading to the formation of 1-Boc-3-aminoazetidine. chemicalbook.com With the endocyclic nitrogen masked, the free primary amino group at the C3 position can be selectively reacted with an acylating agent like methyl chloroformate or an activated carbamate precursor to install the methyl carbamate group. researchgate.net

Conversely, if functionalization of the ring nitrogen is desired, the exocyclic amine can be protected first. For example, direct reaction of azetidin-3-amine with di-tert-butyl dicarbonate (B1257347) under controlled conditions can yield tert-butyl N-(azetidin-3-yl)carbamate. sigmaaldrich.com The remaining secondary amine in the ring is then available for subsequent reactions. The reaction of N-alkyl azetidines with chloroformates can also be a route, although it carries the risk of ring-opening. nih.govresearchgate.net The choice of protecting group strategy is therefore paramount in directing the carbamoylation to the intended nitrogen atom.

Stereoselective Synthesis of Chiral Azetidine-3-yl Carbamates

The biological activity of azetidine derivatives is often dependent on their stereochemistry. Therefore, synthetic methods that can control the three-dimensional arrangement of atoms are of paramount importance. Stereoselective synthesis can be divided into diastereoselective methods, which control relative stereochemistry, and enantioselective methods, which control absolute stereochemistry.

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of azetidines, this often involves controlling the geometry of substituents on the ring. Various strategies have been developed to achieve high diastereoselectivity.

One approach involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. nih.gov Another powerful method is the regio- and diastereoselective synthesis of trans-2,3-disubstituted azetidines from oxiranylmethyl-substituted benzylamines using a superbase, where the trans geometry is confirmed by spectroscopic methods. acs.org Furthermore, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete diastereoselectivity via a syn-addition mechanism. acs.org These methods provide access to specific spatial arrangements of functional groups on the azetidine scaffold, which are crucial for creating precursors to chiral carbamates.

| Method | Starting Material | Resulting Stereochemistry | Reference |

| Iodine-mediated cyclization | Homoallyl amines | cis-2,4-disubstituted azetidines | nih.gov |

| Superbase-induced cyclization | Oxiranylmethyl-substituted benzylamines | trans-2,3-disubstituted azetidines | acs.org |

| Copper-catalyzed boryl allylation | Azetines and allyl phosphates | syn-2,3-disubstituted azetidines | acs.org |

| Electrocyclization/Nucleophilic Addition | Azetidine nitrones | Highly substituted azetidines | nih.gov |

Enantioselective catalysis is a highly efficient strategy for synthesizing chiral molecules, as it uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For azetidines, this can involve the asymmetric formation of the ring itself or the enantioselective functionalization of a prochiral azetidine precursor.

A notable example is the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation. acs.org This reaction is catalyzed by a novel chiral phase-transfer (PT) catalyst derived from a cinchona alkaloid, achieving high yields and excellent enantiomeric ratios (up to 2:98 er). acs.org Another powerful method is the copper-catalyzed three-component boryl allylation of azetines, which not only controls diastereoselectivity but also absolute stereochemistry through the use of a chiral bisphosphine ligand, providing access to versatile chiral azetidine products. acs.org While not strictly ring formation, the enantioselective ring-opening of racemic aziridines or azetidines using chiral catalysts also represents a key strategy for producing enantioenriched building blocks for further synthesis. acs.orgthieme-connect.comacs.org

| Reaction Type | Catalyst System | Substrate | Enantioselectivity | Reference |

| Intramolecular C-C Cyclization | Chiral Phase-Transfer Catalyst | Isatin-derived diazo compounds | Up to 2:98 er | acs.org |

| Copper-Catalyzed Boryl Allylation | CuBr / (S,S)-L1 (Chiral Ligand) | Azetines | Up to >99% ee | acs.org |

| Gold-Catalyzed Oxidative Cyclization | Gold(I) / Chiral Sulfinamide | N-propargylsulfonamides | >98% ee | nih.gov |

When an enantioselective synthesis is not feasible or provides insufficient purity, chiral resolution can be employed to separate a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for both analytical determination of enantiomeric excess and preparative separation of enantiomers. csfarmacie.cz

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation. csfarmacie.cz For azetidine derivatives, various chiral columns are available. For example, the enantiomers of azelnidipine, a dihydropyridine (B1217469) containing an azetidinecarboxylic acid moiety, were successfully separated using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropyl alcohol. nih.gov The choice of the CSP, mobile phase composition (including polar organic modifiers and acidic/basic additives), and column temperature are critical parameters that must be optimized to achieve baseline separation. csfarmacie.cznih.gov This technique is routinely used to confirm the enantiopurity of products from asymmetric reactions. acs.orgacs.org

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| Azelnidipine (Azetidine derivative) | Chiralpak AD-H | Hexane-isopropyl alcohol (90:10, v/v) | Baseline enantiomeric separation | nih.gov |

| Carbinoxamine | Chiralpak ID | Acetonitrile-water-ammonia (90:10:0.1, v/v/v) | Pharmacokinetic study | rsc.org |

| Verapamil | LarihcShell-P (core-shell) | Acetonitrile (B52724) with acid/base additives | Pharmacokinetic study | nih.gov |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful laboratory-scale synthesis of this compound hinges on meticulous process optimization and considerations for future scalability. This ensures the production of the target compound in high yield and purity. The core of this optimization lies in defining robust, high-yielding reaction conditions, actively minimizing the formation of impurities, and developing efficient purification strategies for synthetic intermediates.

High-Yielding Reaction Conditions

Achieving a high yield of this compound requires precise control over several reaction parameters. The synthesis commonly proceeds via the protection of the azetidine nitrogen, followed by carbamoylation of the 3-amino group, and concluding with deprotection. Each of these steps must be optimized to maximize product output.

A frequently used strategy involves the use of a benzyl protecting group for the azetidine nitrogen. The resulting precursor, 1-benzylazetidin-3-amine, can then be reacted with methyl chloroformate to form the carbamate. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, which acts as a scavenger for the hydrochloric acid generated. Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are common choices, providing a suitable reaction medium. Careful temperature control, often between 0 °C and ambient temperature, is crucial to balance the reaction rate against the potential for side reactions. The final step, removal of the benzyl group via catalytic hydrogenolysis using a catalyst like palladium on carbon (Pd/C), is generally efficient and high-yielding. nih.gov

Alternative methods for carbamate formation that can be adapted for this synthesis include the use of reagents like di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC). nih.gov These reagents can offer milder reaction conditions and may be advantageous in syntheses where traditional chloroformates are problematic. nih.gov A modified Hofmann rearrangement, using reagents like (tosylimino)phenyl-λ(3)-iodane (PhINTs), also presents a pathway to carbamates from carboxamides under mild conditions. researchgate.net

The following table summarizes key parameters for establishing high-yielding conditions in the laboratory.

Table 1: Parameters for High-Yielding Laboratory Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Protecting Group | Benzyl (Cbz) or tert-Butoxycarbonyl (Boc) | Offers stability during the carbamoylation step and can be removed under specific, high-yielding conditions (e.g., hydrogenolysis for Cbz, acid for Boc). nih.gov |

| Carbamoylation Reagent | Methyl Chloroformate | A common and effective reagent for introducing the methyl carbamate group. researchgate.net |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes the HCl byproduct from the reaction with methyl chloroformate, driving the reaction to completion. acs.org |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides good solubility for reactants and is generally inert under the specified reaction conditions. rsc.org |

| Temperature | 0 °C to Room Temperature | A compromise that ensures a reasonable reaction rate while minimizing the formation of temperature-sensitive impurities. |

| Deprotection Catalyst | Palladium on Carbon (Pd/C) | An effective catalyst for the hydrogenolysis of benzyl protecting groups. nih.gov |

Minimization of Impurity Formation in Reaction Schemes

A critical aspect of process optimization is the identification and minimization of potential impurities. The formation of byproducts can significantly lower the yield and complicate the purification of this compound.

One potential impurity is the bis-acylated product, where methyl chloroformate reacts with both the primary amino group and the secondary azetidine nitrogen. This is more likely if an unprotected azetidin-3-amine is used or if the protecting group is labile under the reaction conditions. The slow, controlled addition of the acylating agent at reduced temperatures can help to mitigate this side reaction.

During the deprotection step, incomplete reactions can lead to contamination of the final product with the protected intermediate. For instance, in a catalytic hydrogenation, the catalyst activity, hydrogen pressure, and reaction time must be optimized to ensure complete conversion.

Table 2: Common Impurities and Mitigation Strategies

| Impurity Profile | Formation Pathway | Strategy for Minimization |

|---|---|---|

| Bis-Carbamate Byproduct | Reaction of methyl chloroformate with both the 3-amino group and the azetidine ring nitrogen. | Use of a stable N-protecting group; controlled, slow addition of the chloroformate at low temperatures. |

| Residual Protected Intermediate | Incomplete removal of the N-protecting group (e.g., Cbz or Boc). | Optimization of deprotection conditions (catalyst load, reaction time, temperature, reagent stoichiometry). |

| Oligomeric/Polymeric Species | Intermolecular side reactions at elevated temperatures or concentrations. | Maintain dilute conditions where appropriate; avoid excessive heating or prolonged reaction times. |

| Process-Related Impurities | Impurities carried over from previous synthetic steps. | Ensure adequate purification of all intermediates before proceeding to the next step in the sequence. researchgate.net |

Strategies for Efficient Intermediate Purification in Academic Contexts

In a laboratory or academic setting, the purification of synthetic intermediates is paramount to obtaining a final product of high purity. Several standard and effective techniques are employed for the intermediates in the synthesis of this compound.

Flash column chromatography is a widely used and effective method for purifying non-volatile organic compounds. rsc.org For intermediates such as N-protected this compound, silica (B1680970) gel chromatography is typically employed. A gradient of solvents, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), allows for the separation of the desired compound from unreacted starting materials, reagents, and byproducts. The progress of the separation is conveniently monitored by thin-layer chromatography (TLC). rsc.org

Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction. rsc.org After the carbamoylation step, the reaction mixture can be washed with aqueous solutions to remove water-soluble substances. For instance, a wash with a dilute acid can remove residual amine base, while a wash with a mild base like sodium bicarbonate can neutralize any remaining acidic components. A final wash with brine helps to remove residual water from the organic layer before it is dried and concentrated. rsc.org

Crystallization or recrystallization is another powerful purification tool, particularly for solid compounds. researchgate.net If an intermediate or the final product can be induced to crystallize from a suitable solvent system, this method can be highly efficient at removing impurities, often yielding material of very high purity. The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. A study on refining methyl carbamate demonstrated that a process of extraction followed by cooling crystallization could yield a product with a purity exceeding 99.9%. researchgate.net

Table 3: Purification Strategies for Synthetic Intermediates

| Purification Method | Typical Application | Key Considerations |

|---|---|---|

| Flash Column Chromatography | Primary purification of non-crystalline intermediates and removal of closely related impurities. | Proper selection of stationary phase (e.g., silica gel) and eluent system is critical for effective separation. rsc.org |

| Liquid-Liquid Extraction | Initial work-up to remove inorganic salts, water-soluble reagents, and acidic/basic byproducts. | Choice of appropriate pH for aqueous washes to extract specific impurities. rsc.org |

| Crystallization/Recrystallization | Final purification of solid intermediates or the final product to achieve high purity. | Requires finding a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. researchgate.net |

Reactivity and Chemical Transformations of Methyl N Azetidin 3 Yl Carbamate

Ring Strain Effects on Reactivity

The defining characteristic of a four-membered heterocycle like azetidine (B1206935) is its significant ring strain, which is a major driver of its chemical reactivity. rsc.orgrsc.org

The inherent ring strain of azetidines facilitates a variety of chemical transformations known as strain-release processes. These reactions involve the cleavage of one of the ring's C-N or C-C bonds, leading to a more stable, open-chain or larger ring structure. Such processes are a cornerstone of azetidine chemistry, enabling the synthesis of complex molecular architectures. rsc.org

Examples of strain-release driven reactions include:

Ring-opening reactions: Nucleophilic attack can lead to the opening of the azetidine ring. For instance, chiral donor-acceptor azetines can be opened by a range of nucleophiles to produce various amino acid derivatives. nih.gov The reaction proceeds via a 3-azetidinone intermediate which is attacked by a nucleophile, leading to the cleavage of a C-N bond and formation of an acyclic product. nih.gov

Desymmetrization: In meso-azetidines (which have a plane of symmetry), a chiral catalyst can be used to selectively open the ring, yielding a single enantiomer of the product. This was demonstrated in the desymmetrization of N-acyl-azetidines using a BINOL-derived phosphoric acid catalyst. rsc.org

Ring expansion and homologation: Strain can drive rearrangements and insertions to form larger rings. For example, the homologation of highly strained azabicyclo[1.1.0]butanes is a powerful method for synthesizing functionalized azetidines. rsc.org

These strain-release processes highlight the synthetic utility of the azetidine core, allowing it to serve as a precursor to a diverse array of more complex molecules.

Reactions Involving the Azetidine Nitrogen

The secondary amine nitrogen in the azetidine ring of methyl N-(azetidin-3-yl)carbamate is a key site of reactivity, behaving as a nucleophile and a base.

The lone pair of electrons on the azetidine nitrogen allows it to participate in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophiles. For instance, in the synthesis of novel triple reuptake inhibitors, a substituted azetidine was alkylated with different reagents to produce a library of N-substituted derivatives. nih.gov This demonstrates the general feasibility of N-alkylation on the azetidine ring.

N-Acylation: The nitrogen atom can be acylated by reacting with acid chlorides, anhydrides, or activated carboxylic acids. This is a common method for introducing a wide range of functional groups. General methods for the N-acylation of carbamates using acid anhydrides in the presence of a Lewis acid catalyst like zinc chloride have been developed, yielding N-acyl products efficiently. semanticscholar.org While the carbamate (B1207046) nitrogen in this compound is significantly less nucleophilic, the ring nitrogen readily undergoes acylation. This is often done using coupling reagents like carbodiimides (e.g., DCC, EDC) in combination with additives such as HOBt or HOAt, which are standard in peptide synthesis and can be applied to combinatorial chemistry workflows. researchgate.net

The N-alkylation and N-acylation reactions described above directly lead to the formation of N-substituted derivatives of this compound. These reactions are fundamental for modifying the parent molecule to alter its properties or to link it to other molecular fragments. An example of a similar transformation is the aza-Michael addition, where the azetidine nitrogen of 3-(Boc-amino)azetidine acts as a nucleophile, attacking an activated alkene to form a new C-N bond and thus an N-substituted product. nih.gov This reactivity underscores the capability of the azetidine nitrogen in compounds like this compound to form a diverse range of N-substituted derivatives.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides | N-Alkyl Azetidine Carbamates |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Azetidine Carbamates |

| Aza-Michael Addition | Activated Alkenes | N-Substituted Azetidine Carbamates |

Reactions at the Azetidine Ring Carbons (C-2, C-3, C-4)

Direct functionalization of the saturated carbon atoms (C-2, C-3, and C-4) of the azetidine ring is generally challenging due to the high p-character of the C-H bonds, making them less susceptible to abstraction or substitution compared to less strained systems. However, reactions can be achieved through specific strategies.

Reactivity at the C-3 position is influenced by the existing carbamate substituent. While this group activates the C-3 proton to some extent, direct substitution is uncommon. Instead, functionalization often involves the use of precursors with existing reactivity at this position. For example, a common synthetic strategy involves starting with an azetidin-3-one (B1332698), which can undergo reactions at the carbonyl group, or a 3-ylidene-azetidine, which has a reactive C=C double bond at the C-3 position. nih.gov

Reactions at the C-2 and C-4 positions, adjacent to the ring nitrogen, are also not straightforward. The development of directed C(sp³)–H activation methods has provided a pathway for such transformations. A palladium-catalyzed C-H arylation at the C-3 position of azetidines has been demonstrated using an 8-aminoquinoline (B160924) directing group attached to the azetidine nitrogen. researchgate.net While this example is for the C-3 position, the principle of using a directing group to facilitate metal-catalyzed C-H functionalization could potentially be applied to the C-2 or C-4 positions under different conditions or with different directing groups.

| Position | Reaction Type | Method / Observation |

| C-3 | C-H Arylation | Requires N-linked directing group (e.g., 8-aminoquinoline) and Pd catalyst. researchgate.net |

| C-2 / C-4 | Bond Cleavage | Observed in mass spectrometry fragmentation patterns. adelaide.edu.au |

Reactivity of the Carbamate Group

The methyl carbamate moiety of the title compound also possesses distinct reactivity, primarily centered on the electrophilic carbonyl carbon. acs.orgnih.gov

The carbamate group can undergo hydrolysis under either acidic or basic conditions to release the corresponding amine (azetidin-3-amine), methanol (B129727), and carbon dioxide. nih.govnih.gov

Acid Hydrolysis : The mechanism of acid-catalyzed hydrolysis of methyl carbamate involves a rate-determining nucleophilic attack of water on the carbonyl carbon of the N-protonated tautomer. zendy.io This is followed by the rapid departure of the amine leaving group. zendy.io

Base Hydrolysis : Basic hydrolysis proceeds by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. archive.orgccl.net For monosubstituted carbamates, this leads to the formation of an isocyanate anion intermediate, which then decomposes to the primary amine and carbon dioxide. nih.gov Refluxing methyl carbamates with a base like potassium hydroxide in aqueous ethanol (B145695) leads to smooth hydrolysis and decarboxylation to yield the corresponding amine in high yield. archive.orgccl.net

Transcarbamoylation (or transurethanization) is another key reaction of the carbamate group. rsc.orgnih.gov This process involves the substitution of the alkoxy group of the carbamate with another alcohol. The reaction can proceed through two main pathways: an associative mechanism, similar to transesterification, where the incoming alcohol attacks the carbonyl group, or a dissociative pathway, where the carbamate first decomposes to an isocyanate intermediate that is then trapped by the new alcohol. rsc.org This reaction has been effectively used for the modification of polymers like cellulose (B213188), where methyl N-substituted carbamates react with the hydroxyl groups of cellulose in the presence of a superbase ionic liquid to form cellulose carbamates. rsc.orghelsinki.finih.govresearchgate.net

Table 3: Conditions for Carbamate Cleavage and Modification

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Acid Hydrolysis | Aqueous Acid | Amine, Methanol, CO₂ | zendy.io |

| Base Hydrolysis | 20% aq. Ethanol, KOH, Reflux | Amine, Methanol, CO₂ | archive.orgccl.net |

The methyl ester portion of the carbamate is primarily modified through reactions that cleave the carbonyl-oxygen bond, as seen in hydrolysis and transcarbamoylation. Direct modification of the methyl group itself is less common. However, the entire methoxycarbonyl group can be altered or used in further synthetic steps.

One significant transformation is the conversion to other functional groups via the isocyanate intermediate, which is accessible through thermal or chemical means. The Curtius rearrangement, for example, transforms acyl azides into isocyanates, which can then be trapped by alcohols to form carbamates. nih.govwikipedia.org While this is a synthetic route to carbamates, the isocyanate intermediate represents a point of synthetic divergence.

Additionally, the carbamate nitrogen can be reacted with aldehydes, such as formaldehyde, to form methylol derivatives, which can then be etherified by reaction in an alcohol medium. google.com This modifies the N-H bond of the carbamate rather than the methyl ester moiety directly, but it represents a key reactivity pattern for carbamate groups.

Methyl N Azetidin 3 Yl Carbamate As a Versatile Synthetic Building Block

Scaffold for Advanced Heterocyclic Synthesis

The inherent ring strain and defined stereochemistry of the azetidine (B1206935) core in methyl N-(azetidin-3-yl)carbamate make it an attractive foundation for constructing more elaborate heterocyclic systems. Chemists leverage the reactivity of the ring nitrogen and the functionality at the 3-position to build novel fused and spirocyclic frameworks.

The synthesis of fused and spirocyclic azetidines is a key strategy in medicinal chemistry to explore three-dimensional chemical space, which can lead to improved pharmacological properties. The azetidine moiety can be incorporated into these complex structures to act as a bioisosteric replacement for other common rings, such as piperidine (B6355638) or morpholine. nih.govresearchgate.net

One common approach involves using protected azetidin-3-ones, direct precursors to this compound, as the starting point. For instance, spirocyclic azetidines can be synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. nih.gov Another powerful method is the titanium-mediated synthesis from oxime ethers, which uses a titanacyclopropane intermediate to construct the spiro-azetidine core in a single step. nih.gov This method provides access to previously unreported and structurally diverse NH-azetidines. nih.gov

Furthermore, densely functionalized azetidines can be used to access a wide variety of fused and spirocyclic systems through methods like ring-closing metathesis. nih.gov For example, N-alkylation of a protected azetidine with allyl bromide, followed by treatment with a Grubbs catalyst, can yield fused eight-membered rings. nih.gov Spirocyclic azetidines have also been synthesized and show promise in developing new therapeutics, including novel analogs of the anticancer drug Sonidegib and the antibiotic Danofloxacine. researchgate.net A series of novel spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s have been synthesized and demonstrated high in vitro activity against M. tuberculosis. mdpi.com

Table 1: Examples of Fused and Spirocyclic Azetidine Synthesis Strategies

| Starting Material Type | Reaction/Strategy | Resulting System | Reference |

| Cyclic Carboxylic Acids | Azetidinone formation, then reduction | Spirocyclic Azetidines | nih.gov |

| Oxime Ethers | Ti(IV)-mediated cyclization | Spirocyclic NH-Azetidines | nih.gov |

| N-allyl Azetidines | Ring-Closing Metathesis (RCM) | Fused 8-membered rings | nih.gov |

| Azetidin-3-one (B1332698) derivatives | Multi-step synthesis | Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | mdpi.com |

Beyond simple fused or spirocyclic systems, the azetidine core serves as a key building block for more complex polycyclic architectures. These scaffolds are of significant interest in drug discovery as they can present functional groups in precise three-dimensional orientations, leading to high-affinity interactions with biological targets. The synthesis of these systems often relies on multi-step sequences that build upon a pre-formed, functionalized azetidine ring. nih.gov

A notable example is the elaboration of a highly functionalized azetidine to create fused, bridged, and spirocyclic ring systems. nih.gov By applying sequential reactions such as N-alkylation and ring-closing metathesis, an azetidine can be integrated into a larger polycyclic framework, such as a fused azetidine-containing 8-membered ring system. nih.gov This strategic incorporation allows for the generation of diverse, lead-like molecules suitable for targeting the central nervous system. nih.gov

Precursor for Conformationally Restricted Amino Acid Analogs

The rigid structure of the azetidine ring is ideal for creating conformationally restricted analogs of natural amino acids. These unnatural amino acids are powerful tools in peptide science, offering a way to control the secondary structure of peptides and improve their metabolic stability and binding affinity.

This compound and its derivatives are valuable precursors for azetidine-containing amino acids. A common synthetic strategy begins with a protected azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester like methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This intermediate can then undergo an aza-Michael addition with various nitrogen-containing heterocycles. mdpi.com This method is versatile and allows for the construction of a C-N bond to create a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines with high to excellent yields. mdpi.comresearchgate.net These products are essentially protected forms of novel, non-proteinogenic amino acids containing the azetidine ring.

Table 2: Synthesis of Azetidine-Derived Amino Acids via Aza-Michael Addition

| Step | Reaction | Intermediate/Product | Purpose | Reference |

| 1 | Horner-Wadsworth-Emmons | Methyl (N-Boc-azetidin-3-ylidene)acetate | Creates an α,β-unsaturated ester for Michael addition. | mdpi.comresearchgate.net |

| 2 | Aza-Michael Addition | Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates | Introduces diverse functionality at the 3-position. | mdpi.com |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. Azetidine-derived amino acids are excellent building blocks for peptidomimetics because their rigid four-membered ring imparts a predictable conformational constraint on the peptide backbone.

When an unnatural amino acid like one derived from azetidine is incorporated into a peptide sequence, it can induce specific turns or folds, effectively mimicking the bioactive conformation of a natural peptide. mdpi.com The synthesis of α/β-mixed peptides using novel unnatural amino acids has demonstrated the feasibility of this approach. mdpi.com By replacing a natural amino acid with an azetidine-based analog, researchers can create peptidomimetics with increased resistance to proteases and potentially higher binding affinity and selectivity for their targets.

Role in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's biological function. The unique structural features of this compound and its derivatives make them valuable components in the design of potent and selective chemical probes.

A prominent example is the development of UNC1215, a chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a protein involved in transcriptional repression. researchgate.net In the optimization process that led to UNC1215, various heterocyclic amines were explored as replacements for a piperidine group. The azetidine moiety proved to be a critical component for achieving high potency. UNC1215 binds to L3MBTL3 with a dissociation constant (Kd) of 120 nM and exhibits over 50-fold selectivity against other members of the same protein family. researchgate.net

Similarly, in the development of chemical probes for BRD9, a bromodomain-containing protein, an azetidine substituent was found to be optimal. mdpi.com The azetidine group was shown to interact favorably with the backbone carbonyl of a histidine residue (His42) in the protein's binding pocket without disrupting important T-stacking interactions, contributing to low nanomolar activity and improved selectivity. mdpi.com

Design of Structural Probes for Mechanistic Chemical Biology

The functional handles present in this compound, namely the secondary amine within the azetidine ring and the carbamate (B1207046) group, provide strategic points for the attachment of reporter tags. These tags, which can include fluorophores (dyes) or affinity labels like biotin, transform the core molecule into a structural probe. Such probes are invaluable tools in mechanistic chemical biology, enabling researchers to investigate the interactions of the azetidine scaffold with biological targets.

The synthesis of these probes typically involves late-stage functionalization. For instance, the azetidine nitrogen can be chemoselectively modified after the initial construction of a more complex molecule containing the this compound unit. This approach allows for the introduction of a variety of tags, such as dyes and biotin, onto macrocyclic peptide structures, facilitating studies on their cellular uptake, localization, and binding partners. magtech.com.cnresearchgate.net

Utility in Generating Chemical Libraries for Target Deconvolution

Chemical libraries composed of diverse but structurally related small molecules are essential for identifying and validating new drug targets, a process known as target deconvolution. This compound and its derivatives serve as excellent starting points for the construction of such libraries due to the multiple vectors for diversification on the azetidine ring.

One notable application is in the synthesis of densely functionalized spirocyclic azetidines. youtube.com By leveraging the reactivity of the azetidine core, a large library of compounds can be generated through solid-phase synthesis. For example, a 1976-membered library of spirocyclic azetidines has been created, showcasing the potential for generating significant chemical diversity from a common azetidine-based scaffold. youtube.com Such libraries, with their varied three-dimensional shapes, are then screened against biological systems to identify molecules that elicit a specific phenotypic response. The subsequent identification of the protein targets of these "hit" molecules is a key step in understanding disease pathways and discovering novel therapeutic interventions.

Synthetic Intermediate for Complex Molecular Architectures

Beyond its use in chemical biology, this compound is a valuable building block in multistep organic synthesis, providing access to a wide array of more complex molecules.

Routes to Functionalized Azetidine Derivatives in Multistep Syntheses

The inherent reactivity of the azetidine ring, often enhanced by the protecting group on the nitrogen, allows for a variety of synthetic transformations. The N-Boc (tert-butyloxycarbonyl) protected version of 3-aminoazetidine is a common precursor that highlights the synthetic utility of this class of compounds.

One powerful method for functionalization is the aza-Michael addition. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one. This α,β-unsaturated ester can then react with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This approach provides a straightforward route to novel heterocyclic amino acid derivatives containing the azetidine moiety.

Another strategy involves the N-alkylation of the azetidine nitrogen, followed by further transformations. For example, N-allyl protected azetidine derivatives can undergo ring-closing metathesis to form fused eight-membered ring systems. youtube.com The following table outlines a selection of synthetic transformations starting from functionalized azetidines:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Boc-azetidin-3-one | 1. Horner-Wadsworth-Emmons reaction; 2. Aza-Michael addition with azetidine, DBU, acetonitrile (B52724), 65°C | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64% | nih.gov |

| N-Allyl-3-(4-bromophenyl)-4-(cyanomethyl)azetidine | 1. N-alkylation with allyl bromide; 2. Grubbs 1st generation catalyst | Fused 8-membered ring system | 65-76% | youtube.com |

| N-(t-butyl)-azetidin-3-ol | 1. Mesylation; 2. Displacement with an amine; 3. Dealkylation | 3-Aminoazetidine derivative | Not specified | colab.ws |

These examples underscore the versatility of the azetidine scaffold in constructing complex molecular architectures through a variety of synthetic routes.

Transformations to other Carbamate-Containing Scaffolds

While often retained in the final product, the carbamate group of this compound can also participate in or direct transformations to other carbamate-containing scaffolds. This concept, known as scaffold hopping, is a valuable strategy in drug discovery for identifying novel chemical series with improved properties.

Rearrangement reactions are one class of transformations that can lead to new scaffolds. For example, the magtech.com.cnnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, formed from the reaction of N-carbamate protected aziridines with metal carbenoids, can lead to the ring expansion to form azetidines. nih.gov Although this example illustrates a route to azetidines, similar principles of rearrangement could potentially be applied to N-functionalized azetidine carbamates to access different ring systems. The regioselectivity of ring-opening reactions of unsymmetrical azetidines is highly dependent on the substituents, with electronic effects often dictating the outcome. magtech.com.cn

Furthermore, the carbamate moiety itself can be the site of transformation. While specific examples starting from this compound are not prevalent in the literature, general methods for carbamate synthesis and modification, such as the Curtius rearrangement, can be envisioned. epa.gov This reaction transforms a carboxylic acid into an isocyanate, which can then be trapped by an alcohol to form a carbamate. In a reverse sense, the carbamate could potentially be hydrolyzed and the resulting amine used in a subsequent scaffold-modifying reaction. The strategic application of such reactions could allow for the transformation of the azetidine core into other heterocyclic systems while retaining a carbamate functional group, thus enabling exploration of new chemical space.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of methyl N-(azetidin-3-yl)carbamate, providing detailed information about its atomic framework, connectivity, and stereochemistry.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

For instance, in derivatives where the azetidine (B1206935) nitrogen is protected by a tert-butoxycarbonyl (Boc) group, the protons of the azetidine ring typically appear in distinct regions of the ¹H NMR spectrum. The methine proton at the C3 position, bearing the carbamate (B1207046) group, would be expected to resonate downfield due to the deshielding effect of the adjacent nitrogen and carbamate functionality. The methylene (B1212753) protons on the azetidine ring (at C2 and C4) would exhibit complex splitting patterns due to both geminal and vicinal coupling. The methyl protons of the carbamate group would appear as a singlet, typically in the range of 3.6-3.8 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbamate is the most deshielded, appearing at the lower end of the spectrum. The azetidine ring carbons would have characteristic shifts, with the C3 carbon being influenced by the nitrogen substituent. The methyl carbon of the carbamate group would resonate at the higher field end of the spectrum. A general understanding of ¹³C NMR chemical shift ranges helps in the initial assignment of carbon types (e.g., alkanes, ethers, carbonyls). wisc.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogs

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbamate N-H | Variable | - | Broad singlet, exchangeable with D₂O |

| Azetidine C3-H | Downfield (e.g., ~4.0-4.5) | Downfield (e.g., ~45-55) | Methine proton adjacent to two nitrogen atoms |

| Azetidine CH₂ | Complex multiplets (e.g., ~3.5-4.2) | (e.g., ~50-60) | Diastereotopic protons with geminal and vicinal coupling |

| Carbamate O-CH₃ | Singlet (e.g., ~3.7) | (e.g., ~52) | Methyl group attached to carbamate oxygen |

| Carbamate C=O | - | Very Downfield (e.g., ~156) | Carbonyl carbon |

Note: These are predicted values based on general principles and data from related structures. Actual values can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the C3-H proton and the adjacent methylene protons on the azetidine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the proton resonances to their corresponding carbon atoms in the ¹³C spectrum. For example, the signal for the C3 methine proton in the ¹H spectrum would correlate with the C3 carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular skeleton. For example, the methyl protons of the carbamate group would show a correlation to the carbonyl carbon of the carbamate, and the C3-H proton would show correlations to the C2 and C4 carbons of the azetidine ring. The use of these 2D NMR techniques has been instrumental in the structural assignment of complex organic molecules. mdpi.com

Stereochemical Assignment using NOESY/ROESY Experiments

For derivatives of this compound that contain stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial arrangement of substituents on the azetidine ring can be determined. For example, in a substituted azetidine, the observation of a NOE between a substituent and a specific ring proton can establish its cis or trans relationship.

¹⁵N and ¹⁹F NMR for Nitrogen and Fluorine-Containing Derivatives

When dealing with derivatives of this compound that incorporate nitrogen-15 (B135050) (¹⁵N) isotopes or fluorine (¹⁹F) atoms, ¹⁵N and ¹⁹F NMR spectroscopy provide direct insight into the electronic environment of these nuclei.

¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the azetidine ring and the carbamate group. Chemical shifts in ¹⁵N NMR are sensitive to hybridization and substitution.

¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts of ¹⁹F are very sensitive to the electronic environment, and fluorine-fluorine or fluorine-proton coupling constants can provide valuable structural information. The introduction of fluorine can also induce observable changes in the ¹H and ¹³C NMR spectra due to its high electronegativity and through-space coupling effects. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the molecular weight and elemental composition of this compound.

Accurate Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₅H₁₀N₂O₂), the expected monoisotopic mass is 130.07423 Da. HRMS analysis would confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is routinely used to confirm the identity of synthesized compounds. rsc.org

Interactive Data Table: HRMS Data for Related Azetidine Compounds

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| tert-butyl N-(azetidin-3-yl)-N-methylcarbamate | C₉H₁₈N₂O₂ | 187.1441 | - | uni.lu |

| Isopropyl azetidin-3-yl(methyl)carbamate | C₈H₁₆N₂O₂ | - | - | bldpharm.com |

| tert-Butyl azetidin-3-ylcarbamate hydrochloride | C₈H₁₇ClN₂O₂ | - | - | bldpharm.com |

Note: The table presents data for structurally similar compounds to illustrate the application of HRMS. The "Found Mass" would be determined experimentally.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]+• would be expected. The fragmentation is governed by the functional groups present: the azetidine ring, the secondary amine, and the methyl carbamate moiety.

Key fragmentation pathways for similar structures include:

Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the azetidine ring, this would lead to the opening of the four-membered ring, a characteristic fragmentation for cyclic amines.

Carbamate Fragmentation: The carbamate group can fragment in several ways. A common fragmentation is the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy (B1213986) radical (-OCH₃). Cleavage of the N-C(O) bond can also occur.

Loss of Small Molecules: The loss of small, stable neutral molecules is a common feature. For instance, in related amide compounds, a McLafferty rearrangement can occur if the alkyl chain length allows, though this is less likely for the core azetidine structure itself. miamioh.edu

The fragmentation pattern provides a fingerprint that helps to confirm the compound's structure by piecing together the masses of the observed fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations (e.g., Carbamate C=O, N-H)

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. While a spectrum for the specific title compound is not detailed in the provided search results, data from closely related derivatives, such as trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, offer valuable insights into the expected vibrational frequencies. mdpi.com

In a low-polarity solvent, the carbamate N-H stretch is observed as a distinct band. mdpi.com For instance, in one derivative, this was centered around 3369 cm⁻¹. mdpi.com The carbonyl (C=O) stretch of the carbamate group is a strong, prominent band typically found in the region of 1730-1680 cm⁻¹. The N-H bending vibration is also expected, usually in the 1650-1550 cm⁻¹ region. The C-N stretching vibrations of the azetidine ring and the carbamate would appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate & Azetidine) | Stretch | 3400 - 3200 | Medium, Broad |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |

| C=O (Carbamate) | Stretch | 1730 - 1680 | Strong |

| N-H | Bend | 1650 - 1550 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

| C-O (Carbamate) | Stretch | 1300 - 1200 | Strong |

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and conformational details.

Elucidation of Solid-State Structures and Conformations of Derivatives

While crystallographic data for this compound itself is not available, studies on its derivatives provide critical insights into the likely solid-state conformation. For example, the structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was elucidated through X-ray diffraction of a co-crystal with water. mdpi.com Such studies reveal the puckering of the azetidine ring and the relative orientation of the substituents. The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The substituents can exist in different spatial arrangements, and their conformation is stabilized by various intramolecular and intermolecular interactions. mdpi.com

Analysis of Intermolecular Interactions in Crystalline Forms

The crystalline packing of these molecules is heavily influenced by hydrogen bonding. In the solid-state structure of the aforementioned N-oxide derivative, intermolecular hydrogen bonds play a crucial role. mdpi.com For example, the carbamate N-H group of one molecule can form a hydrogen bond with the N-oxide oxygen atom of a neighboring molecule. mdpi.com The presence of both hydrogen bond donors (N-H groups) and acceptors (carbamate carbonyl oxygen, azetidine nitrogen) in this compound allows for the formation of extensive hydrogen-bonding networks in the crystal lattice, which dictates the packing arrangement and contributes to the stability of the crystalline form.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. Given the polar nature of the compound, containing multiple nitrogen and oxygen atoms, specific chromatographic techniques are particularly suitable.

Purification is often achieved using flash column chromatography on a solid support like silica (B1680970) gel. rsc.org A solvent system, typically a mixture of a non-polar solvent (e.g., heptane, ethyl acetate) and a more polar solvent (e.g., methanol (B129727), dichloromethane), is used to elute the compound from the column, separating it from impurities with different polarities.

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase and normal-phase HPLC can be employed. Purity is typically determined by integrating the peak area of the compound of interest and comparing it to the total area of all observed peaks in the chromatogram. Commercial batches of related compounds often report purities of 95% or higher, as determined by such methods. sigmaaldrich.com

Advanced HPLC and GC Methods for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity of "this compound" and separating its potential isomers. The choice between these methods often depends on the compound's volatility and thermal stability.

Given that many carbamates can be thermally labile, HPLC is often the preferred method for purity analysis. qscience.com For "this compound," a reversed-phase HPLC (RP-HPLC) method would be a suitable approach. A typical system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the carbamate functional group exhibits UV absorbance.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. iajps.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating impurities with a wide range of polarities. acs.org

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be utilized, particularly if derivatization is employed to enhance volatility and thermal stability. scispec.co.thnih.gov However, the potential for on-column degradation of carbamates needs to be carefully evaluated. qscience.com If direct GC analysis is challenging, derivatization of the N-H group in the azetidine ring or the carbamate nitrogen could be explored.

Isomer Separation:

If "this compound" is synthesized as a racemic mixture, the separation of enantiomers is crucial, especially for pharmaceutical applications where single enantiomers often exhibit desired therapeutic activity. Chiral HPLC is the most common and effective technique for this purpose. mdpi.com This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carbamates. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and an alcohol modifier in normal-phase mode) is critical for achieving baseline separation of the enantiomers. nih.gov The development of such a method would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for resolution.

Table 1: Hypothetical HPLC Parameters for Purity and Chiral Separation of this compound

| Parameter | Purity Analysis (RP-HPLC) | Isomer Separation (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

This table presents a hypothetical set of starting parameters for method development and is not based on experimentally verified data for this specific compound.

Preparative Chromatography for Isolation of Synthetic Products

Following the synthesis of "this compound," purification is essential to remove unreacted starting materials, by-products, and other impurities. Preparative chromatography is a key technique for isolating the target compound in high purity and on a larger scale than analytical chromatography.

Flash Column Chromatography:

For routine purification in a research setting, flash column chromatography is a widely used and efficient method. This technique utilizes a stationary phase, typically silica gel, and a solvent system of appropriate polarity to separate the components of a mixture. The selection of the eluent is guided by preliminary analysis using thin-layer chromatography (TLC). For "this compound," a polar compound, a solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/methanol with a small amount of a basic additive like triethylamine (B128534) (to prevent tailing on the silica gel) could be effective. The process involves loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and analyzing them to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For achieving very high purity or for separating closely related impurities that are difficult to resolve by flash chromatography, preparative HPLC is the method of choice. lcms.cz This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The method development for preparative HPLC often begins with optimizing the separation on an analytical scale. Once optimal conditions (column chemistry, mobile phase) are identified, the method is scaled up to a preparative column. The goal is to maximize the throughput while maintaining the required purity of the collected fractions. After the chromatographic run, the fractions containing the purified "this compound" are combined, and the solvent is removed, typically by rotary evaporation, to yield the final, purified compound.

Table 2: General Approaches for Preparative Chromatography of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Methanol with Triethylamine | Primary purification of crude synthetic product. |

| Preparative HPLC | C18 or other appropriate bonded phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid or ammonia) | High-purity isolation; separation of challenging impurities or isomers. |

This table outlines general strategies for the purification of "this compound" based on common practices for similar compounds.

Computational and Theoretical Investigations of Methyl N Azetidin 3 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), provide a foundational understanding of a molecule's properties at the electronic level. For methyl N-(azetidin-3-yl)carbamate, these calculations are crucial for predicting its geometry, stability, and spectroscopic signatures.

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is primarily centered around the rotatable bonds of the carbamate (B1207046) side chain and the puckering of the azetidine (B1206935) ring. The carbamate functional group itself can exist in different conformations due to rotation around the C-N bond. This rotation is subject to a notable energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov

Two principal planar conformations, syn and anti (also referred to as cis and trans), describe the arrangement of the atoms in the carbamate group. nih.gov For many carbamates, the anti conformation is slightly more stable, though the energy difference can be small, leading to the presence of both rotamers in equilibrium. nih.gov In the case of this compound, the bulky azetidine ring likely influences this preference.

Theoretical calculations can map the potential energy surface by systematically rotating the key dihedral angles. The primary dihedral angles of interest would be:

ω (O=C-N-C): Defines the syn/anti conformation of the carbamate.

τ (C-N-C-C): Describes the orientation of the carbamate relative to the azetidine ring.

Below is an illustrative data table of computationally derived relative energies for possible conformers.

| Conformer | Azetidine Puckering | Carbamate Orientation | Relative Energy (kcal/mol) |

| 1 | Puckered | Equatorial-anti | 0.00 |

| 2 | Puckered | Equatorial-syn | 1.20 |

| 3 | Puckered | Axial-anti | 2.50 |

| 4 | Puckered | Axial-syn | 3.80 |

| 5 | Planar | Equatorial-anti | 5.50 |

| Note: These values are illustrative and represent typical energy differences found in related systems. Actual values would require specific DFT calculations. |

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the strained azetidine ring and the resonant carbamate group. The carbamate moiety features significant electron delocalization, as depicted by its resonance structures. nih.gov This delocalization results in a planar arrangement of the O=C-N atoms and imparts a partial double bond character to the C-N bond.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule. These calculations typically reveal a significant negative charge on the carbonyl oxygen and a distribution of positive charge on the adjacent carbon and nitrogen atoms. The nitrogen atom of the azetidine ring, being a secondary amine, also represents a site of high electron density and is a key hydrogen bond acceptor.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical indicators of chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, indicating these are the most likely sites for electrophilic attack. The LUMO is likely centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and chemical hardness.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to interpret experimental data or to identify the molecule in complex mixtures. Theoretical predictions for NMR, IR, and other spectroscopic techniques can be made with a high degree of accuracy.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts. These calculations would be sensitive to the conformational state of the molecule, and the predicted shifts could help in assigning the signals observed in experimental NMR spectra. For instance, the chemical shifts of the protons and carbons in the azetidine ring would be distinct from those in the methyl carbamate portion.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This would show characteristic peaks for the C=O stretch of the carbamate (typically around 1700-1730 cm⁻¹), the N-H bend, and the C-N stretches. These predicted spectra are invaluable for confirming the synthesis and purity of the compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, reactivity, and interactions over time.

Simulation of Reaction Pathways and Transition States

Molecular modeling can be employed to investigate the synthesis of this compound. A plausible synthetic route involves the reaction of 3-aminoazetidine with a methylating agent for the carbamate function, such as methyl chloroformate or dimethyl carbonate.

Computational simulations can elucidate the step-by-step mechanism of such a reaction. This involves:

Reactant Complex Formation: Modeling the initial approach of the reactants.

Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The geometry and energy of the transition state determine the activation energy and, consequently, the reaction rate. For example, in the reaction with methyl chloroformate, the transition state would involve the nucleophilic attack of the azetidine's amino group on the carbonyl carbon of the chloroformate.

Intermediate and Product Formation: Following the reaction trajectory from the transition state to any intermediates and finally to the product complex.